molecular formula C11H11BrO4 B5775446 ethyl (2-bromo-4-formylphenoxy)acetate

ethyl (2-bromo-4-formylphenoxy)acetate

Cat. No. B5775446
M. Wt: 287.11 g/mol
InChI Key: USYVGPQDCKAEJL-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-4-formylphenoxy)acetate, also known as ethyl bromoformylphenoxyacetate, is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder with a molecular weight of 329.17 g/mol. This compound has various applications in the field of organic synthesis, medicinal chemistry, and drug discovery.

Mechanism of Action

The mechanism of action of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate is not well-understood. However, it is believed that the compound acts as a nucleophile in various reactions, which leads to the formation of new organic compounds. The presence of the bromine atom in the molecule also makes it a good leaving group, which facilitates the reaction with other compounds.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate. However, the organic compounds synthesized using this compound have been reported to possess various biological activities, as mentioned earlier.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in lab experiments are its high purity, easy availability, and well-established synthesis method. However, the limitations include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the use of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in scientific research. One potential direction is the synthesis of new benzofuran derivatives with improved biological activities. Another direction is the synthesis of pyrazole derivatives with novel structures and biological activities. Furthermore, the use of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in the synthesis of chalcone derivatives with improved antioxidant and anti-inflammatory activities is another potential direction for future research. Overall, the potential applications of this compound in organic synthesis and drug discovery make it an important area of research for future investigations.

Synthesis Methods

The synthesis of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate involves the reaction of 2-bromo-4-hydroxybenzaldehyde with ethyl (2-bromo-4-formylphenoxy)acetate bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl (2-bromo-4-formylphenoxy)acetateformamide or dimethyl (2-bromo-4-formylphenoxy)acetate sulfoxide at a suitable temperature and for a specific duration to obtain the desired product. This synthesis method is well-established and has been reported in various scientific literature.

Scientific Research Applications

Ethyl (2-bromo-4-formylphenoxy)acetate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of benzofuran derivatives, which have potential biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is also used in the synthesis of pyrazole derivatives, which have been reported to possess anti-tumor, anti-inflammatory, and anti-diabetic activities. Furthermore, ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate has been used in the synthesis of chalcone derivatives, which have potential antioxidant, anti-inflammatory, and anti-tumor properties.

properties

IUPAC Name

ethyl 2-(2-bromo-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVGPQDCKAEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromo-4-formylphenoxy)acetate

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